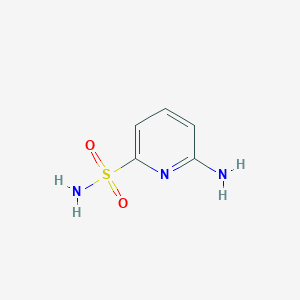

6-Aminopyridine-2-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

6-aminopyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQVENVAWVSTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308409 | |

| Record name | 6-Amino-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75903-58-1 | |

| Record name | 6-Amino-2-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminopyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminopyridine 2 Sulfonamide and Its Derivatives

Classical Sulfonamide Synthesis Approaches

Traditional methods for the synthesis of sulfonamides have been well-established for decades and remain widely used due to their reliability and straightforward nature. These approaches typically involve the formation of the sulfonamide bond from sulfonyl chlorides or sulfonic acids.

Reaction of Amines with Sulfonyl Chlorides

The most conventional and widely practiced method for the synthesis of sulfonamides is the reaction of an amine with a sulfonyl chloride. wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Pyridine (B92270) is a commonly used base and can also serve as the solvent. rsc.org

The general reaction involves the nucleophilic attack of the amino group of a pyridine derivative, such as 2,6-diaminopyridine (B39239), on the electrophilic sulfur atom of a sulfonyl chloride. For the synthesis of derivatives of 6-aminopyridine-2-sulfonamide, one of the amino groups of 2,6-diaminopyridine would react with an appropriate sulfonyl chloride. For instance, reaction with benzenesulfonyl chloride would yield N-(6-aminopyridin-2-yl)benzenesulfonamide.

While this method is robust, the synthesis of the requisite sulfonyl chlorides can sometimes be challenging and may require harsh conditions. nih.gov For instance, the preparation of pyridine-2-sulfonyl chloride can be achieved by the oxidation of 2,2'-dipyridyl disulfide. nih.gov

Table 1: Examples of Sulfonamide Synthesis from Aminopyridines and Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base/Solvent | Yield (%) | Reference |

| 2-Aminopyridine (B139424) | Benzenesulfonyl chloride | Pyridine | 63 | rsc.org |

| 2-Bromo-3-aminopyridine | Pyridine-2-sulfonyl chloride | Pyridine | Good | nih.gov |

| 3-Amino-2-chloropyridine | Not Specified | Not Specified | Not Specified | acs.org |

Approaches from Sulfonic Acids (e.g., 6-aminopyridine-2-sulfonic acid)

An alternative classical approach involves the direct conversion of sulfonic acids to sulfonamides. This method avoids the often harsh conditions required for the synthesis of sulfonyl chlorides. nih.gov Pyridine-2-sulfonic acid is a known compound that can serve as a precursor in such syntheses. guidechem.comchemspider.com The direct coupling of sulfonic acids with amines can be achieved using activating agents. For instance, triphenylphosphine (B44618) ditriflate has been described as an effective reagent for this transformation. nih.gov

The synthesis of the required pyridine-3-sulfonic acid has been documented, involving the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by substitution with a sulfonic acid group and subsequent reduction. google.com A similar strategy could theoretically be applied to synthesize 6-aminopyridine-2-sulfonic acid, which could then be converted to the corresponding sulfonamide.

Modern and Advanced Synthetic Strategies

In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and versatile methods for sulfonamide synthesis. These modern strategies often employ novel activation methods and catalytic systems.

Electrochemical Oxidative Coupling Methods

Electrochemical synthesis has emerged as a green and powerful tool in organic chemistry. For the synthesis of sulfonamides, an environmentally benign electrochemical method has been developed that enables the oxidative coupling of thiols and amines. acs.orgtue.nl This transformation is driven by electricity and does not require any sacrificial reagents or catalysts. acs.org The reaction proceeds under mild conditions and displays a broad substrate scope. acs.org While specific examples for the synthesis of this compound are not detailed, the methodology has been successfully applied to other aminopyridines, such as 4-aminopyridine. cardiff.ac.uk

Another electrochemical approach involves the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines. nih.gov This method utilizes a dehydrogenative electrochemical protocol and avoids the need for pre-functionalized aromatic compounds. nih.gov The proposed mechanism involves the initial anodic oxidation of the arene to form a radical cation intermediate, which is then attacked by an amidosulfinate. nih.gov

Table 2: Key Features of Electrochemical Sulfonamide Synthesis

| Method | Starting Materials | Key Advantages | Reference |

| Oxidative Coupling | Thiols and Amines | Environmentally benign, no sacrificial reagents, mild conditions | acs.orgtue.nl |

| Dehydrogenative Synthesis | (Hetero)arenes, SO2, Amines | No pre-functionalization, green oxidant (electricity) | nih.gov |

Metal-Catalyzed Sulfonamidation

Transition metal-catalyzed reactions have revolutionized organic synthesis, and the formation of sulfonamides is no exception. Metal-catalyzed C-H sulfonamidation has been recognized as an efficient method for the derivatization of various compounds. researchgate.net For instance, palladium-catalyzed remote C-H functionalization has been successfully applied to 2-aminopyrimidines, a related class of heteroaromatic amines. rsc.org This suggests the potential for applying similar catalytic systems to the C-H sulfonamidation of 2-aminopyridine derivatives.

Copper-catalyzed C-H sulfonylation of benzylamines has also been reported, utilizing a catalytic transient directing group. chemrxiv.org These advancements in metal-catalyzed C-N bond formation highlight the potential for developing regioselective methods for the synthesis of complex sulfonamides, including derivatives of this compound.

One-Pot Conversions from Aryl Halides

One-pot synthetic procedures are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods for the synthesis of sulfonamides from aryl halides have been developed. For example, chloropyridines can be synthesized from aminopyridines via diazotization in a one-pot process. tpu.ru The resulting chloropyridine could then potentially be converted to the corresponding sulfonamide in a subsequent step within the same pot.

Another one-pot strategy involves the synthesis of 6-aminopyrido[2,3-d]pyrimidin-7-ones, which showcases the utility of multi-step, single-vessel reactions in building complex heterocyclic systems. researchgate.net While not directly leading to this compound, these methodologies demonstrate the feasibility of developing efficient one-pot syntheses for related structures.

Synthesis of Related Pyridyl-Sulfonamide Structures

The structural framework of this compound serves as a foundational scaffold for a diverse array of more complex derivatives. The methodologies employed for the synthesis of these related structures are varied, often tailored to the specific target molecule's architecture. These syntheses frequently involve the construction of fused ring systems or the coupling of the pyridyl-sulfonamide core with other heterocyclic or aromatic moieties.

Imidazole[1,2-a]pyridine-sulfonamide Derivatives

The fusion of an imidazole (B134444) ring with the pyridine core gives rise to the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry. The incorporation of a sulfonamide group into this framework has been explored to generate novel compounds with potential therapeutic applications. nih.gov

A prominent strategy for the synthesis of this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot three-component process. mdpi.com This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. To incorporate the sulfonamide moiety, one of the starting components can be functionalized with a sulfonyl group. For instance, a sulfonamide-containing aldehyde can be reacted with a 2-aminopyridine and an isocyanide to yield the desired imidazo[1,2-a]pyridine-sulfonamide.

Another approach involves the cyclization of 2-aminopyridines with α-haloketones, a classic method for imidazo[1,2-a]pyridine synthesis. organic-chemistry.org In this context, either the aminopyridine or the α-haloketone can be derivatized with a sulfonamide group prior to the cyclization step. Transition metal catalysis, particularly with copper, has been shown to be effective in promoting these cyclization reactions, often under mild conditions. researchgate.net

Multicomponent reactions, often facilitated by catalysts such as zinc chloride, provide an efficient route to substituted imidazo[1,2-a]pyridines. bohrium.comcsu.edu.au These reactions can be adapted for the synthesis of sulfonamide derivatives by using appropriately substituted starting materials. The versatility of these methods allows for the generation of a library of compounds with diverse substitution patterns on both the imidazo[1,2-a]pyridine core and the sulfonamide group.

| Starting Materials | Reaction Type | Key Features |

| 2-Aminopyridine, Sulfonamide-aldehyde, Isocyanide | Groebke–Blackburn–Bienaymé | One-pot, three-component, high atom economy. mdpi.com |

| Sulfonamide-2-aminopyridine, α-Haloketone | Cyclocondensation | Classic method, often catalyzed by a base or metal. organic-chemistry.org |

| 2-Aminopyridine, Sulfonamide-α-haloketone | Cyclocondensation | Allows for variation in the sulfonamide-bearing component. |

| 2-Aminopyridine, Aldehyde, Isocyanide, Sulfonyl azide (B81097) | Multicomponent/Click Chemistry | Post-cyclization modification to introduce the sulfonamide. |

N-(Pyridin-2-yl)arylsulfonamides

The synthesis of N-(pyridin-2-yl)arylsulfonamides is most commonly achieved through the reaction of a 2-aminopyridine derivative with an arylsulfonyl chloride. cbijournal.comresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid generated during the reaction. cbijournal.com The choice of solvent can vary, with dichloromethane (B109758) and acetone (B3395972) being commonly employed.

The scope of this reaction is broad, allowing for the use of a wide range of substituted 2-aminopyridines and arylsulfonyl chlorides. This versatility enables the synthesis of a large number of derivatives with different substitution patterns on both the pyridine ring and the aryl group of the sulfonamide. For instance, the reaction between 2-aminopyridine and benzenesulfonyl chloride in the presence of pyridine yields N-(pyridin-2-yl)benzenesulfonamide. cbijournal.com

In some cases, double sulfonylation of the amino group can occur, particularly when the reaction is carried out under forcing conditions or with highly reactive starting materials. nih.gov The formation of these bis(sulfonyl)amine byproducts can be minimized by careful control of the reaction stoichiometry and conditions.

| 2-Aminopyridine Derivative | Arylsulfonyl Chloride | Base | Typical Yield |

| 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | 63% cbijournal.com |

| 2-Amino-3-bromopyridine | Pyridine-2-sulfonyl chloride | Pyridine | Moderate nih.gov |

| 4-Aminopyridine | 4-Nitrobenzenesulfonyl chloride | Pyridine | Good |

Pyridine-2-one and Pyridone-Based Sulfonamide Hybrids

The synthesis of hybrid molecules incorporating both a pyridine-2-one or pyridone ring and a sulfonamide moiety has been pursued to create compounds with unique pharmacological profiles. A key synthetic strategy involves the use of a precursor that already contains a sulfonamide group, which is then used to construct the pyridone ring.

One such approach starts with the preparation of N-cyanoacetoarylsulfonylhydrazide, which is obtained from the reaction of cyanoacetohydrazide with an arylsulfonyl chloride. acs.org This intermediate can then be reacted with various electrophiles, such as 3,3-bis(alkylthio)acrylonitriles, in the presence of a base to construct the substituted pyridone ring. This method allows for the introduction of a variety of substituents onto the pyridone core.

Another strategy involves the direct functionalization of a pre-formed pyridone-sulfonamide scaffold. For example, 2-pyridonesulfonamide derivatives can undergo glycosylation reactions at the pyridone nitrogen or oxygen, leading to the formation of nucleoside analogues. nih.gov This demonstrates that the pyridone-sulfonamide core is stable to further chemical transformations, allowing for the generation of more complex molecules.

| Precursor | Reagents | Resulting Structure |

| N-Cyanoacetoarylsulfonylhydrazide | 2-(Benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitrile, KOH | N-Sulfonylaminopyridone with a benzothiazole (B30560) substituent. acs.org |

| 2-Pyridonesulfonamide | Glycosyl/galactosyl bromide | Glycosylated 2-pyridonesulfonamide nucleosides. nih.gov |

Derivatization Strategies and Scaffold Modification for Analog Generation

The generation of analogs of a lead compound is a crucial step in drug discovery, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For pyridyl-sulfonamide scaffolds, derivatization strategies focus on the introduction of a wide range of substituents at various positions of the molecule.

Introduction of Diverse Substituents for Pharmacological Profiling

The modification of the pyridyl-sulfonamide scaffold is often guided by the need to improve properties such as potency, selectivity, and metabolic stability. A key strategy involves the introduction of diverse substituents on both the pyridine ring and the aryl group of the sulfonamide.

In the case of 6-(indol-2-yl)pyridine-3-sulfonamides, for example, extensive SAR studies have been conducted to identify the optimal combination of substituents. nih.gov This has involved the synthesis of analogs with various groups at the indole (B1671886) N-1, C-5, and C-6 positions, as well as modifications to the sulfonamide group itself. The goal of these modifications is often to block potential sites of metabolism and to enhance the interaction of the molecule with its biological target. nih.gov

The sulfonamide nitrogen can also be a point of derivatization. While primary sulfonamides are common, the synthesis of secondary and tertiary sulfonamides allows for the introduction of additional substituents that can modulate the physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity.

The synthesis of these analogs often relies on the standard methods for sulfonamide formation, such as the reaction of an aminopyridine with a sulfonyl chloride. The diversity of commercially available or readily synthesized building blocks for both of these components allows for the creation of large libraries of compounds for pharmacological screening.

| Scaffold Position | Type of Substituent Introduced | Rationale for Modification |

| Indole N-1 (in 6-(indol-2-yl)pyridine-3-sulfonamides) | Alkyl, aryl, heteroaryl groups | Improve potency and pharmacokinetic profile. nih.gov |

| Indole C-5 and C-6 | Halogens, small alkyl groups | Modulate electronic properties and block metabolic sites. nih.gov |

| Sulfonamide group | Alkylation, arylation of the nitrogen | Fine-tune physicochemical properties like solubility and lipophilicity. |

| Pyridine Ring | Various functional groups | Explore interactions with the target protein and improve selectivity. |

Pharmacological and Biological Activities of 6 Aminopyridine 2 Sulfonamide and Its Analogs

Enzyme Inhibition Studies

The core of 6-Aminopyridine-2-sulfonamide's therapeutic promise lies in its ability to inhibit various enzymes. The sulfonamide group is a key pharmacophore that enables these compounds to interfere with the catalytic activity of several enzyme classes.

Protease Inhibition

Sulfonamide derivatives have been recognized as a significant class of protease inhibitors. nih.gov Research has explored their potential to target metalloproteases, cysteine proteases, and viral proteases, which are crucial in conditions like cancer, inflammation, and viral infections. nih.gov

Analogs of this compound have been investigated for their ability to inhibit specific proteases. For instance, the aminopyridine scaffold was a key feature in a campaign to identify inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. biorxiv.org Other studies have focused on designing sulfonamide derivatives to target the dengue virus NS2B/NS3 protease. researchgate.net Molecular docking studies of some novel sulfonamide derivatives have shown potential binding affinity for protease inhibition. imist.ma Furthermore, 6-Aminopyridine-2-sulfonyl fluoride (B91410), a related compound, has been explored as a potential covalent inhibitor of proteases. smolecule.com

The inhibitory action of sulfonamides extends to human neutrophil elastase (HNE), where inhibition may be beneficial for inflammatory conditions like cystic fibrosis and chronic bronchitis. nih.gov They also show potential against cysteine proteases such as caspases and cathepsins, which could be relevant for managing rheumatoid arthritis and inflammatory bowel disease. nih.gov

Table 1: Molecular Docking Scores of a Sulfonamide Derivative for Protease Inhibition This table is interactive. You can sort and filter the data.

| Property | Bioactivity Score |

|---|---|

| GPCR ligand | -0.19 |

| Ion channel modulator | -0.18 |

| Kinase inhibitor | -0.16 |

| Nuclear receptor ligand | -0.43 |

| Protease inhibitor | -0.27 |

| Enzyme inhibitor | -0.16 |

Data sourced from docking analysis of a novel sulfonamide derivative. imist.ma

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govingentaconnect.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.govresearchgate.net The inhibitory mechanism involves the sulfonamide's anionic form (SO₂NH⁻) binding to the zinc ion in the enzyme's active site. nih.gov

Derivatives of aminopyridine sulfonamide have been synthesized and tested against various human (h) CA isoforms. Studies show that these compounds can exhibit potent and sometimes selective inhibition. For example, a series of 4-substituted pyridine-3-sulfonamides demonstrated a range of inhibitory activities against cytosolic isoforms hCA I and II, and transmembrane, cancer-associated isoforms hCA IX and hCA XII. nih.gov Similarly, other synthesized sulfonamide derivatives showed potent inhibition against hCA II, with some compounds exhibiting lower IC50 values than the standard drug Acetazolamide. ingentaconnect.com The inhibitory constants (Kᵢ) often fall within the nanomolar range, indicating high affinity. nih.govmdpi.com

Table 2: Inhibition Constants (Kᵢ) of Pyridine (B92270) Sulfonamide Analogs Against Human Carbonic Anhydrase (hCA) Isoforms This table is interactive. You can sort and filter the data.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Analog 1 | 58.8 | 6.6 | 25.4 | 45.7 |

| Analog 2 | 98.4 | 5.6 | 33.1 | 48.9 |

| Analog 3 | 8010 | 7329 | 45.2 | 115.6 |

| Analog 4 | 556.3 | 271 | 137 | 91 |

| Acetazolamide (Standard) | 250 | 12.1 | 25 | 5.7 |

Data compiled from studies on various pyridine nih.gov and pyrazole-based mdpi.com sulfonamide derivatives.

Alpha-Amylase and Alpha-Glucosidase Inhibition (Anti-diabetic Activity)

In the search for new anti-diabetic agents, aminopyridine sulfonamide analogs have been evaluated for their ability to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov Inhibiting these enzymes slows the digestion of carbohydrates, leading to a more gradual rise in post-meal blood glucose levels.

A study involving a series of synthesized sulfonamide derivatives based on pyrazole (B372694) or pyridine moieties identified compounds with potent inhibitory activity against both α-amylase and α-glucosidase. nih.gov Another study synthesized novel pyridine-based sulfonamides and reported notable anti-diabetic activity through alpha-amylase inhibition. eurjchem.com The inhibitory potential of these compounds, often measured by their IC50 values, suggests they could be promising candidates for managing diabetes. nih.govjchemrev.com

Table 3: In Vitro Anti-diabetic Activity of Pyridine Sulfonamide Analogs This table is interactive. You can sort and filter the data.

| Compound | α-Amylase Inhibition (IC50, µM) | α-Glucosidase Inhibition (IC50, µM) |

|---|---|---|

| Analog 15a | 10.10 ± 0.12 | 15.20 ± 0.11 |

| Analog 15b | 15.20 ± 0.15 | 20.10 ± 0.13 |

| Analog 16 | 25.10 ± 0.18 | 30.50 ± 0.16 |

| Acarbose (Standard) | 40.50 ± 0.21 | 50.20 ± 0.19 |

Data from a study on synthesized sulfonamide derivatives tethered with pyridine. nih.gov

Acetylcholinesterase Inhibition (Anti-Alzheimer's Activity)

Sulfonamide derivatives have emerged as a promising class of compounds for the potential treatment of Alzheimer's disease. researchgate.net A key therapeutic strategy for Alzheimer's involves inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. researchgate.netmdpi.com

Studies have shown that sulfonamide derivatives tethered to a pyridine moiety can effectively inhibit AChE. nih.gov In one study, a specific analog demonstrated more potent inhibitory activity against AChE than the standard drug, donepezil. nih.gov Other research on thiazole-bearing sulfonamides also revealed excellent inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The structure-activity relationship in these compounds is often dependent on the nature and position of substituents on the aromatic rings. mdpi.com

Table 4: In Vitro Acetylcholinesterase (AChE) Inhibition by Pyridine Sulfonamide Analogs This table is interactive. You can sort and filter the data.

| Compound | AChE Inhibition (IC50, µM) |

|---|---|

| Analog 15a | 100.10 ± 0.25 |

| Analog 15b | 50.20 ± 0.20 |

| Analog 16 | 70.50 ± 0.22 |

| Donepezil (Standard) | 80.10 ± 0.24 |

Data from a study on synthesized sulfonamide derivatives tethered with pyridine. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key target for treating metabolic syndrome and type 2 diabetes. researchgate.netbioorganica.org.ua This enzyme converts inactive cortisone (B1669442) to active cortisol, and its dysregulation in tissues like the liver and adipose tissue is linked to insulin (B600854) resistance and obesity. researchgate.netmdpi.com

N-(Pyridin-2-yl) arylsulfonamides have been identified as potent inhibitors of 11β-HSD1. researchgate.netnih.gov A prominent example is PF-915275, also known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, which was developed as a clinical candidate. researchgate.netnih.govnih.gov This compound is a selective and potent inhibitor of 11β-HSD1. nih.govnih.gov Research on N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives also demonstrated significant reduction in plasma glucose levels in animal models, with the proposed mechanism being 11β-HSD1 inhibition. researchgate.net The development of selective 11β-HSD1 inhibitors is crucial, as cross-inhibition of the related 11β-HSD2 isoform can lead to undesirable side effects. researchgate.net

JNK Inhibition

While direct studies on this compound as a c-Jun N-terminal kinase (JNK) inhibitor are not extensively documented, research into analogous structures containing pyridine and sulfonamide moieties reveals significant activity. A series of pyrazol-4-yl pyridine derivatives with arylsulfonamide tethers were synthesized and evaluated for their inhibitory effects on JNK isoforms. nih.gov One compound from this series, 11e , demonstrated high potency, particularly against JNK1, with an IC50 value of 1.81 nM. nih.gov Further investigation showed this compound could inhibit intracellular JNK1 with an IC50 of 2.81 μM and exhibited a degree of cardiac safety. nih.gov

Another study focused on N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. researchgate.net Within this series, compounds 8f and 8d were the most active against both JNK1 (IC50 values of 0.90 µM and 0.96 µM, respectively) and JNK2 (IC50 values of 0.62 µM and 1.07 µM, respectively). researchgate.net These findings underscore the potential of pyridine-sulfonamide scaffolds in developing JNK inhibitors. The general class of aminopyridine-based compounds has been identified as a source of JNK inhibitors with high selectivity and cellular activity, suitable for in vivo studies. capes.gov.br Research has also shown that some sulfonamide analogues can induce JNK activation in cancer cells, leading to cell cycle arrest. acs.org

Inhibition of EGFR and VEGFR-2

Analogs of this compound have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both crucial targets in cancer therapy. acs.orgekb.eg A spiro-pyridine derivative demonstrated inhibitory activity against both EGFR and VEGFR-2 with IC50 values of 0.124 μM and 0.221 μM, respectively. Current time information in Bangalore, IN.

In one study, a series of 3-cyanopyridine-sulfonamide hybrids were synthesized. google.com Compound 19 from this series showed potent inhibition of VEGFR-2 with an IC50 value of 3.6 μM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 4.8 μM). google.com Another series of N-(4-(6-amino-5-cyano-4-(3-fluorophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide derivatives also showed significant VEGFR-2 inhibitory activity, with compound 32 having an IC50 of 3.62 μM. acs.org Further modifications led to even more potent compounds, with IC50 values as low as 0.14 μM. acs.org

Some pyridine derivatives have been found to inhibit both wild-type and mutant forms of EGFR. For instance, compounds 5 , 14c , and 17 showed IC50 values ranging from 85 nM to 71.5 nM against wild-type EGFR and 37.85 - 41.19 nM against a mutant form. nih.gov

Interactive Data Table: EGFR and VEGFR-2 Inhibition

| Compound | Target | IC50 | Source |

| Spiro-pyridine derivative | EGFR | 0.124 µM | Current time information in Bangalore, IN. |

| Spiro-pyridine derivative | VEGFR-2 | 0.221 µM | Current time information in Bangalore, IN. |

| Compound 19 | VEGFR-2 | 3.6 µM | google.com |

| Compound 32 | VEGFR-2 | 3.62 µM | acs.org |

| Compound 36 | VEGFR-2 | 0.14 µM | acs.org |

| Compound 5 | EGFR (wild-type) | 85 nM | nih.gov |

| Compound 14c | EGFR (wild-type) | ~71.5-85 nM | nih.gov |

| Compound 17 | EGFR (wild-type) | ~71.5-85 nM | nih.gov |

| Compound 5 | EGFR (mutant) | ~37.85-41.19 nM | nih.gov |

| Compound 14c | EGFR (mutant) | ~37.85-41.19 nM | nih.gov |

| Compound 17 | EGFR (mutant) | ~37.85-41.19 nM | nih.gov |

Inhibition of DNA Gyrase and DHFR

The dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR) is a key strategy in developing new antimicrobial agents. researchgate.net Several studies have demonstrated the potential of this compound analogs in this area. A series of novel sulfaguanidine (B1682504) hybrids bearing a pyridine-2-one moiety were synthesized and evaluated for their antimicrobial activity. The most promising derivatives showed potent inhibition of both DNA gyrase and DHFR.

For example, compounds 2d , 3a , and 2a demonstrated inhibition of DNA gyrase with IC50 values ranging from 18.17 to 23.87 µM, and DHFR inhibition with IC50 values of 4.33 to 5.54 µM. nih.gov In a separate study, a series of N-sulfonamide 2-pyridone derivatives were designed as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and DHFR. researchgate.net Compound 11a from this series was the most potent inhibitor against both enzymes, with IC50 values of 2.76 and 0.20 μg/mL, respectively. researchgate.net The development of such dual inhibitors is a promising approach to combatting drug resistance. researchgate.net

Interactive Data Table: DNA Gyrase and DHFR Inhibition

| Compound | Target | IC50 (µM) | Source |

| 2d | DNA Gyrase | 18.17 | nih.gov |

| 3a | DNA Gyrase | ~18.17-23.87 | nih.gov |

| 2a | DNA Gyrase | 23.87 | nih.gov |

| 2d | DHFR | 4.33 | nih.gov |

| 3a | DHFR | ~4.33-5.54 | nih.gov |

| 2a | DHFR | 5.54 | nih.gov |

| 11a | DHPS | 2.76 (µg/mL) | researchgate.net |

| 11a | DHFR | 0.20 (µg/mL) | researchgate.net |

Antimicrobial Research

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

Sulfonamides are a well-established class of antimicrobial agents, and analogs of this compound have shown broad-spectrum antibacterial activity. acs.org Research has demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.

In a study of novel sulfaguanidine hybrids, several derivatives exhibited excellent antibacterial activity. The most promising compounds displayed MIC values ranging from 4.69 to 156.47 µM against Gram-positive bacteria. For instance, the 4,6-dimethyl pyridine-2-one derivative 8 showed higher activity than the diamino derivative 7 , with inhibition zones ranging from 23 to 27 mm. Another study on N-aryl-sulfonamido-2-chloro-8-methylquinolin-3-yl-azo-methine derivatives found them to be moderately active against various bacterial strains. google.com

A series of isonicotinic acid hydrazide derivatives also showed potent antimicrobial activity, with some compounds exhibiting better activity than the standard drug norfloxacin. Furthermore, some sulfonamide derivatives incorporating a 2-(pyridin-4-ylamino)acetamide moiety, such as compound 12a , have shown good antibacterial activity, particularly against Gram-negative bacteria.

Antifungal Activity

In addition to their antibacterial properties, analogs of this compound have demonstrated promising antifungal activity. Current time information in Bangalore, IN. In the study of sulfaguanidine hybrids, six derivatives were identified as the most active against Candida albicans and Fusarium oxysporum. These compounds showed inhibition zones ranging from 22 to 27 mm for C. albicans and 18 to 22 mm for F. oxysporum, which was comparable or superior to the standard drug amphotericin B.

Other research has also highlighted the antifungal potential of sulfonamide derivatives. For example, a study on sulfonamide-1,2,4-triazole derivatives reported their efficacy as antifungal agents. The development of compounds with dual antibacterial and antifungal activity is a significant area of research.

Activity against Multidrug-Resistant Bacteria

The emergence of multidrug-resistant (MDR) bacteria is a major global health concern, and there is an urgent need for new therapeutic agents. Analogs of this compound are being explored for their potential to combat these challenging pathogens.

The aforementioned sulfaguanidine hybrids were specifically tested for their activity against multidrug-resistant bacteria. The study highlighted that the most promising derivatives were effective in inhibiting the growth of these resistant strains, demonstrating both bactericidal and fungicidal properties. The dual inhibition of DNA gyrase and DHFR by these compounds is a key mechanism that can help overcome resistance. The development of imidazo[1,2-a]pyridine (B132010) analogues has also shown promise against multidrug-resistant tuberculosis.

Anticancer and Antiproliferative Investigations

The sulfonamide moiety is a crucial pharmacophore that has been integrated into various heterocyclic structures to develop potent anticancer agents. imist.maresearchgate.net Derivatives of 2-aminopyridine (B139424), in particular, have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and tumors. imist.maacs.org

Numerous studies have demonstrated the cytotoxic effects of this compound analogs against various human cancer cell lines. The human breast adenocarcinoma cell line (MCF-7) and the human liver carcinoma cell line (HepG2) are frequently used to evaluate the antiproliferative potential of these compounds. imist.mamdpi.comrsc.orgresearchgate.net

A novel series of Schiff bases incorporating a sulfonamide moiety was assessed for its antiproliferative effects on MCF-7 and HepG2 cell lines. mdpi.com Among the synthesized compounds, certain derivatives displayed potent activity. For instance, a compound with a 2,3-dichloro-phenyl substitution showed an exceptionally high inhibitory effect against MCF-7 cells, with an IC50 value of 0.09 µM. mdpi.com Other analogs in the same series also exhibited promising activity against both MCF-7 and HepG2 cells. mdpi.com

Another study focused on new imidazole[1,2-a]pyridine derivatives bearing a sulfonamide group. imist.ma These compounds were evaluated for their antiproliferative characteristics against MCF-7 and HepG2 cell lines, indicating their potential as anticancer agents. imist.ma Similarly, phthalazine (B143731) derivatives have been tested against these cell lines, with some showing notable activity with IC50 values in the sub-micromolar range. For example, derivatives designated as 10g and 11a demonstrated significant cytotoxicity against both MCF-7 and HepG2 cell lines. rsc.org

Further research into azo-based sulfonamides revealed potent cytotoxic effects against the MCF-7 cell line. chemmethod.com Several compounds in this series exhibited higher inhibitory activity than the standard chemotherapeutic drug doxorubicin, with IC50 values as low as 0.18 µM after 48 hours of exposure. chemmethod.com

The table below summarizes the antiproliferative activity of various sulfonamide analogs against MCF-7 and HepG2 cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) - Ref. Drug | Citation |

| Sulfonamide-linked Schiff base (Compound 1) | MCF-7 | 0.09 | Staurosporine | 3.10 | mdpi.com |

| Sulfonamide-linked Schiff base (Compound 1) | HepG2 | 0.15 | Staurosporine | - | mdpi.com |

| Sulfonamide-linked Schiff base (Compound 2) | MCF-7 | 0.26 | Staurosporine | 3.10 | mdpi.com |

| Sulfonamide-linked Schiff base (Compound 3) | MCF-7 | 1.11 | Staurosporine | 3.10 | mdpi.com |

| Phthalazine derivative (10g) | MCF-7 | 0.15 | Sorafenib | - | rsc.org |

| Phthalazine derivative (10g) | HepG2 | 0.12 | Sorafenib | - | rsc.org |

| Phthalazine derivative (11a) | MCF-7 | 0.18 | Sorafenib | - | rsc.org |

| Phthalazine derivative (11a) | HepG2 | 0.09 | Sorafenib | - | rsc.org |

| Azo-based sulfonamide (8h) | MCF-7 | 0.18 ± 0.008 | Doxorubicin | 3.42 | chemmethod.com |

| Azo-based sulfonamide (8i) | MCF-7 | 0.19 ± 0.006 | Doxorubicin | 3.42 | chemmethod.com |

| Azo-based sulfonamide (8j) | MCF-7 | 0.21 ± 0.008 | Doxorubicin | 3.42 | chemmethod.com |

Beyond in vitro studies, certain sulfonamide derivatives have demonstrated significant antitumor activity. For instance, the antiproliferative effects of some analogs are linked to their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. mdpi.comrsc.org One study reported a phthalazine derivative (4f) that not only showed cytotoxicity against cancer cell lines but also exhibited significant inhibition of VEGFR-2 with an IC50 of 0.08 µM, comparable to the reference drug Sorafenib. rsc.org

A separate class of sulfonamide-derived thiosemicarbazones was designed to act as multimodal anticancer agents. mdpi.com These compounds function by inhibiting tumor-associated carbonic anhydrases (CAs) and chelating metal ions. A derivative bearing a pyridin-2-yl residue (compound 5b) showed potent and selective inhibition of CAs IX and XII and also demonstrated promising antiproliferative activity against a panel of six human tumor cell lines, with GI50 values ranging from 4.5 to 10 µM. mdpi.com Mechanistic studies further revealed that this compound induced cell death through apoptosis. mdpi.com

Antioxidant Properties and Oxidative Stress Modulation

Sulfonamide derivatives are recognized for their antioxidant capabilities, which allow them to mitigate oxidative damage associated with numerous diseases. researchgate.net Their structural diversity enables them to act as potent scavengers of free radicals and modulators of oxidative stress pathways. researchgate.netnih.gov The antioxidant mechanism of sulfonamides is a subject of ongoing research, with evidence suggesting they can neutralize free radicals directly and potentially activate endogenous antioxidant responses. researchgate.net

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the radical scavenging ability of compounds. The mechanism involves the donation of a hydrogen atom or an electron from the antioxidant to the DPPH radical. nih.gov

A study on 2-thiouracil-5-sulfonamide derivatives found that many of the tested compounds exerted remarkable free radical scavenging efficacies against the DPPH radical. nih.gov Out of 22 derivatives, twenty showed moderate to potent activity. nih.gov Similarly, a series of 2-aminothiazole (B372263) sulfonamide derivatives were tested, with some compounds showing potent scavenging activity. excli.de For example, compound 8 in this series, which features a p-Cl substitution, demonstrated a high scavenging percentage of 90.09%. excli.de

Novel sulfonamide derivatives of gallic acid also showed significant, concentration-dependent DPPH radical scavenging activity. nih.gov One derivative, 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), demonstrated activity comparable to the parent gallic acid, exceeding 90% scavenging at a concentration of 1000 µM. nih.gov

The table below presents the DPPH scavenging activity for various sulfonamide analogs.

| Compound Type | Activity Measurement | Result | Reference Standard | Citation |

| 2-Thiouracil-5-Sulfonamide Derivatives (3-9) | IC50 Range | 7.55 - 80.0 µg/mL | Ascorbic Acid | nih.gov |

| 2-Aminothiazole Sulfonamide (Compound 8) | % DPPH Scavenging | 90.09% | - | excli.de |

| 3,4,5-Trihydroxybenzenesulfonamide (3,4,5-THBS) | % Scavenging at 1000 µM | >90% | Gallic Acid | nih.gov |

| 3,4,5-Trimethoxybenzenesulfonamide (3,4,5-TMBS) | % Scavenging at 1000 µM | >90% | Gallic Acid | nih.gov |

Hydrogen peroxide (H₂O₂) is a weak oxidizing agent that can cross cell membranes and react with metal ions to form highly reactive hydroxyl radicals, causing significant cellular damage. nih.gov Therefore, scavenging H₂O₂ is crucial for protecting biological systems. nih.gov

In a study of 2-thiouracil-5-sulfonamide derivatives, several compounds were evaluated for their ability to scavenge H₂O₂. nih.govresearchgate.net Aminopyridine derivatives (7a-d) within this series showed H₂O₂ scavenging activity comparable to the standard antioxidant, ascorbic acid, with IC50 values ranging from 23.9 to 26.0 µg/mL. nih.gov Another group, thiazole (B1198619) 2-thiouracils (9a-d), displayed even higher H₂O₂ scavenging potential, with one derivative (9d) being 1.8 times more potent than ascorbic acid. nih.gov The presence of electron-releasing groups on the aromatic side chain was found to enhance antioxidant activity. nih.gov

Lipid peroxidation (LPO) is a primary mechanism of cell membrane damage caused by free radicals. nih.gov It is a chain reaction that involves the initiation, propagation, and termination stages, leading to the degradation of lipids. mdpi.com The ability of a compound to inhibit LPO is a key indicator of its antioxidant potential.

New 2-thiouracil-5-sulfonamide derivatives were assessed for their capacity to inhibit microsomal lipid peroxidation. nih.govresearchgate.net The results confirmed their ability to scavenge free radicals within a liposome (B1194612) model system. nih.gov Studies on synthetic analogs of curcumin, which share some structural features with certain antioxidant sulfonamides, have shown that the presence of phenolic groups is critical for inhibiting lipid peroxidation. researchgate.net Steric hindrance around the phenolic group can further enhance this activity. researchgate.net Additionally, research on nitrone analogs has identified compounds that are potent inhibitors of 6-hydroxydopamine-induced lipid peroxidation in brain mitochondria, with some derivatives showing potency two orders of magnitude greater than the reference compound PBN. core.ac.uk

Computational and Theoretical Studies in 6 Aminopyridine 2 Sulfonamide Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). openaccessjournals.com This method is crucial for understanding potential drug-target interactions and guiding the design of more effective therapeutic agents. openaccessjournals.com For sulfonamide derivatives, docking studies help to identify key binding modes and affinities with target proteins. rjb.ro

Molecular docking simulations are used to calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between a ligand and a protein. chemrxiv.org The lower (more negative) the binding energy, the more stable the ligand-protein complex.

Table 1: Example of Binding Affinities for Sulfonamide Derivatives with Target Proteins

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Sulfonamide Derivatives | Penicillin-Binding Protein 2X (PBP-2X) | Comparable to Cefuroxime | GLY 664, VAL 662, ARG 426 rjb.ro |

| Sulfonamide Ligands | P. falciparum Triosephosphate Isomerase (pfTPI) | High affinity (micromolar range) | VAL44, SER45, TYR48, GLN64 scirp.org |

This table is illustrative of findings for related sulfonamide compounds, demonstrating the type of data generated from molecular docking studies.

A pharmacophore is the specific three-dimensional arrangement of molecular features essential for biological activity. acs.org Computational methods are used to identify these key features, which may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. acs.org The 2-aminopyridine (B139424) moiety itself is considered a valuable pharmacophore and has been incorporated into numerous drugs due to its favorable medicinal properties. ijpbs.net

For new sulfonamides derived from 2-aminopyridine, computational studies have been employed to identify their pharmacophore sites. imist.maresearchgate.net These analyses help in understanding why certain compounds are active and provide a blueprint for designing new molecules with enhanced potency. A typical pharmacophore model for a sulfonamide derivative might include a hydrogen bond acceptor, a negative ionizable feature, and hydrophobic aromatic rings, all positioned in a specific spatial orientation. acs.org

A critical application of molecular docking is the detailed analysis of the active site of a target protein. The FK506-binding protein 35 from Plasmodium falciparum (PfFKBP35) has been identified as a key antimalarial drug target. rcsb.orgnih.gov The FK506-binding domain (FKBD) of this protein is where ligands like FK506 and rapamycin (B549165) bind. rcsb.org

Structural studies of the PfFKBP35 binding domain (e.g., PDB IDs: 4J4N, 4QT2) reveal a highly conserved proline-binding pocket. nih.govrcsb.org However, crucial differences exist between the parasite protein and its human counterparts (like hFKBP12). A notable distinction is the presence of a cysteine residue (C106) just outside the binding pocket in PfFKBP35, a position occupied by a histidine in the human version. nih.gov This unique cysteine provides an opportunity for the rational design of selective covalent inhibitors that could target the parasite protein without affecting the host's, thereby reducing potential immunosuppressive side effects. nih.gov Docking studies of novel inhibitors into this active site help in understanding their mode of action and optimizing their structure to interact with key residues in the binding domain. rcsb.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uniroma2.it It is widely used to calculate molecular geometries, electronic properties, and vibrational frequencies, providing deep insights into a molecule's stability and reactivity. uniroma2.itresearchgate.net

DFT calculations are employed to determine the electronic properties of a molecule. nih.gov A key output of this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of a molecule, indicating how it will interact with other charged species. imist.ma

The MEP map uses a color scale to denote different potential values. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. imist.ma For sulfonamide derivatives, MEP analysis helps identify the most reactive sites on the molecule, such as the electronegative oxygen atoms of the sulfonyl group (red) and the hydrogen atoms of the amino group (blue). imist.ma This information is vital for understanding intermolecular interactions and predicting chemical reactivity. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and electronic transitions within a molecule. wpmucdn.comnumberanalytics.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. orgchemres.org Conversely, a small energy gap suggests the molecule is more reactive and less stable. nih.gov DFT calculations are used to determine the energies of these orbitals and the resulting energy gap, providing a quantitative measure of the molecule's stability. orgchemres.orgmdpi.com

Table 2: Example of FMO Properties for a Pyridyl Sulfonamide Derivative

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -8.203 | Energy of the highest occupied molecular orbital (electron-donating ability) orgchemres.org |

| ELUMO | -0.957 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) orgchemres.org |

Data is for a related N-(2-pyridyl)-para-styrene sulfonamide, calculated at the B3LYP/6-311+g(p,d) level, illustrating the application of FMO analysis. orgchemres.org

Quantum Chemical Descriptors

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 6-Aminopyridine-2-sulfonamide. imist.ma DFT calculations, often using methods like B3LYP with a 6-31G(d,p) basis set, provide insights into various quantum chemical descriptors that govern the molecule's behavior. imist.maimist.maresearchgate.net

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. imist.ma A smaller energy gap suggests higher reactivity.

Another important descriptor is the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. imist.ma MEP analysis helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. imist.ma For sulfonamide derivatives, the oxygen atoms of the sulfonyl group and the nitrogen atoms are typically identified as nucleophilic sites. imist.ma

Table 1: Predicted Quantum Chemical Descriptors for Sulfonamide Derivatives

| Descriptor | Significance | Typical Findings in Related Compounds |

|---|---|---|

| HOMO Energy | Electron-donating ability | Influences reactivity and interaction with electrophilic sites on target proteins. |

| LUMO Energy | Electron-accepting ability | Relates to the molecule's ability to interact with nucleophilic residues. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A smaller gap often correlates with higher reactivity. |

| Dipole Moment (μ) | Molecular polarity | Affects solubility and ability to cross biological membranes. ijpsonline.com |

| Molecular Electrostatic Potential (MEP) | Charge distribution | Identifies sites for electrophilic and nucleophilic attacks, crucial for receptor binding. imist.ma |

This table summarizes common quantum chemical descriptors and their significance as studied in sulfonamide and aminopyridine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ekb.egscholarsresearchlibrary.com This method is a cornerstone of ligand-based drug design, enabling the prediction of activity for new, unsynthesized compounds and providing insights into the structural features essential for biological function. jyoungpharm.org For sulfonamide derivatives, QSAR models have been developed to predict various activities, including antimicrobial, anticancer, and enzyme inhibition. scholarsresearchlibrary.combenthamdirect.com

Correlation of Structural Descriptors with Biological Activity

The foundation of a QSAR model lies in correlating physicochemical or structural descriptors with biological activity. jyoungpharm.org These descriptors can be categorized as electronic, steric, hydrophobic, or topological. Studies on various sulfonamide and aminopyridine derivatives have shown that their biological activity is often governed by a combination of these parameters. scholarsresearchlibrary.comresearchgate.net

For instance, research on aryl sulfonamide derivatives has indicated that steric effects of substituents can be crucial; a high steric hindrance might prevent the molecule from binding effectively to its protein target, leading to lower inhibitory activity. benthamdirect.com In other studies on sulfonamides, descriptors like the Connolly Solvent Excluded Volume (a steric parameter), Exact Mass, and logP (a hydrophobicity parameter) have been shown to play a vital role in their biological activity. scholarsresearchlibrary.com Similarly, van der Waals volume and mass descriptors have been found to govern the potent activity of some bis-sulfonamide derivatives. nih.gov For certain aminopyridine-based inhibitors, topological indices and quantum chemical descriptors like dipole moment and HOMO/LUMO energies have been used to construct predictive QSAR models. ijpsonline.comresearchgate.net

Table 2: Descriptors Commonly Correlated with Biological Activity in Sulfonamide QSAR Studies

| Descriptor Type | Specific Descriptor Example | Correlation with Activity | Reference |

|---|---|---|---|

| Steric | Connolly Solvent Excluded Volume | Can be directly or inversely proportional depending on the target binding site. | scholarsresearchlibrary.com |

| Steric | van der Waals Volume (GATS6v) | Positive correlation found for some aromatase inhibitors. | nih.gov |

| Electronic | Dipole Moment (μ) | Can influence binding and membrane passage. | ijpsonline.comresearchgate.net |

| Hydrophobic | logP | Often correlated with membrane permeability and binding affinity. | scholarsresearchlibrary.com |

| Topological | Wiener Index (W) | Relates molecular branching to activity. | ijpsonline.comresearchgate.net |

| Quantum | HOMO/LUMO Energies | Relates electronic properties to interaction potential. | ijpsonline.comresearchgate.net |

This table presents examples of structural descriptors and their observed correlation with the biological activity of sulfonamide and aminopyridine derivatives in various QSAR studies.

Predictive Modeling for Potent Analog Screening

Once a statistically significant QSAR model is established, it serves as a powerful tool for screening virtual libraries of analogs. ekb.eg The process involves generating a set of new, hypothetical structures based on the parent molecule (in this case, this compound) and calculating the same set of descriptors used in the model. The validated QSAR equation is then used to predict the biological activity of these new analogs. sci-hub.se

This in silico screening allows researchers to prioritize which compounds to synthesize and test experimentally, saving significant time and resources. jyoungpharm.org For a model to be reliable, it must undergo rigorous internal and external validation. jyoungpharm.org Internal validation is often performed using a leave-one-out cross-validation procedure (yielding a q² value), while external validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in building the model (yielding a pred_r² value). jyoungpharm.org Models with high q² and pred_r² values are considered to have good predictive power. jyoungpharm.orgbenthamdirect.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Analysis

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify potential liabilities. mdpi.comnih.gov Online servers like SwissADME are frequently employed to calculate these parameters for novel compounds, including sulfonamide derivatives. mdpi.commdpi.comfrontiersin.org

Predictions for this compound and related structures typically include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with P-glycoprotein (P-gp), and inhibition of cytochrome P450 (CYP) enzymes. mdpi.com High GI absorption is desirable for orally administered drugs. The inability to cross the BBB is often a favorable characteristic for peripherally acting drugs, as it reduces the risk of central nervous system side effects. mdpi.com Whether a compound is a substrate or non-substrate of P-gp, an efflux pump, influences its distribution and bioavailability. mdpi.com Inhibition of major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is generally undesirable as it can lead to drug-drug interactions. mdpi.com

Table 3: Predicted ADMET Profile for this compound

| Property | Prediction | Significance |

|---|---|---|

| GI Absorption | High | Good potential for oral bioavailability. |

| BBB Permeant | No | Low risk of central nervous system side effects. |

| P-gp Substrate | No | Not likely to be actively removed from cells by this efflux pump. |

| CYP1A2 Inhibitor | No | Low potential for drug interactions mediated by this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for drug interactions mediated by this enzyme. |

| CYP2C9 Inhibitor | Yes/No* | Potential for interactions with drugs metabolized by this enzyme may need to be assessed. |

| CYP2D6 Inhibitor | No | Low potential for drug interactions mediated by this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug interactions mediated by this enzyme. |

| Log Kp (skin permeation) | Low | Indicates limited absorption through the skin. |

Predictions are based on computational models (e.g., SwissADME) as applied to sulfonamide and pyridine (B92270) derivatives in the literature. nih.govmdpi.comacs.org The prediction for CYP2C9 can vary between models.

Conformational Analysis and Supramolecular Architecture

The three-dimensional structure (conformation) and intermolecular interactions of this compound are critical to its physical properties and biological function. Conformational analysis of related 2-aminopyridine systems shows that rotation around the C-N bond has a low energy barrier, allowing the molecule to adopt different conformations (e.g., Z or E). rsc.org The specific conformation adopted can influence the types of intermolecular hydrogen bonds formed in the crystal lattice, potentially leading to conformational polymorphism. rsc.org

The supramolecular architecture of sulfonamides is dominated by hydrogen bonding. researchgate.net The amino group (-NH₂) and the sulfonamide group (-SO₂NH₂) are excellent hydrogen bond donors, while the pyridine nitrogen and the sulfonyl oxygens are effective hydrogen bond acceptors. researchgate.net This allows for the formation of robust and predictable hydrogen-bonding networks, such as dimers and polymeric tapes or chains. rsc.org These interactions are fundamental in crystal engineering and in understanding how the molecule might interact with the amino acid residues in a protein's active site. researchgate.net

In Silico Bioactivity Scoring and Drug-Likeness Assessment

In silico models are crucial for assessing a molecule's potential as a drug candidate early in the discovery process. Drug-likeness is often evaluated based on rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Compounds that adhere to these rules are considered more likely to have drug-like properties, such as good oral bioavailability.

Table 4: Predicted Drug-Likeness and Bioactivity Score for this compound

| Parameter | Predicted Value/Status | Guideline/Significance |

|---|---|---|

| Molecular Weight | ~173.2 g/mol | < 500 Da (Lipinski's Rule) |

| logP | ~ -0.6 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 2 (from -NH₂ and -SO₂NH₂) | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 4 (from pyridine N, -NH₂, and -SO₂) | < 10 (Lipinski's Rule) |

| Lipinski's Rule Violations | 0 | High probability of drug-likeness. |

| Topological Polar Surface Area (TPSA) | ~98 Ų | < 140 Ų suggests good cell permeability. |

| Bioavailability Score | ~0.55 | A standard score indicating potential oral bioavailability. |

Values are predicted based on the structure of this compound uni.lu and analysis using common computational tools cited in the literature for related compounds. mdpi.comfrontiersin.org

Structure Activity Relationship Sar Studies of 6 Aminopyridine 2 Sulfonamide Analogs

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of 6-aminopyridine-2-sulfonamide analogs is significantly influenced by the nature and position of substituents on both the pyridine (B92270) and aryl rings.

In a series of 6-(indol-2-yl)pyridine-3-sulfonamides developed as inhibitors of hepatitis C virus (HCV) NS4B, optimization of substituents on the indole (B1671886) and sulfonamide moieties was crucial for improving potency and pharmacokinetic properties. nih.gov The focus of these investigations was to identify the best combination of substituents at the indole N-1, C-5, and C-6 positions, as well as on the sulfonamide group, to minimize in vivo oxidative metabolism and achieve a desirable pharmacokinetic profile. nih.gov This led to the identification of a potent and orally bioavailable inhibitor, showcasing the importance of substituent tuning. nih.gov

In the context of Nav1.8 inhibitors, modifications to the 2-aminopyridine (B139424) core were investigated. nih.gov The introduction of a methyl group at the 6-position of the pyridine ring markedly improved activity compared to an unsubstituted analog. nih.gov Combining this with a 5-methyl substituent led to a further modest increase in potency. nih.gov Recognizing the metabolic liabilities associated with pyridyl methyl groups, a common strategy to reduce oxidative metabolism is the replacement of hydrogen atoms with fluorine. nih.gov Indeed, replacing the 6-methyl group with a 6-trifluoromethyl (6-CF3) group also enhanced potency. nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound analogs based on the provided data.

| Core Scaffold | Substituent Modification | Impact on Biological Efficacy | Reference |

| 6-(indol-2-yl)pyridine-3-sulfonamide | Optimization of substituents at indole N-1, C-5, and C-6 positions | Improved potency and pharmacokinetic profile for HCV NS4B inhibition. | nih.gov |

| 2-aminopyridine | Replacement of 5-quinoline with 3,4,5-trimethoxyphenyl | Potent BMP6 inhibitory activity with less selectivity. | semanticscholar.org |

| 2-aminopyridine | 6-methyl substitution | Marked improvement in Nav1.8 inhibitory activity. | nih.gov |

| 2-aminopyridine | 5,6-dimethyl substitution | Modest improvement in Nav1.8 inhibitory activity. | nih.gov |

| 2-aminopyridine | 6-CF3 substitution | 3-fold improvement in Nav1.8 inhibitory potency. | nih.gov |

Role of the Sulfonamide Moiety in Pharmacological Action

Sulfonamides are recognized for their diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. ajchem-b.comnih.gov In many cases, the sulfonamide moiety acts as a zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrases. mdpi.com The nitrogen atom of the sulfonamide can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition. The acidity of the sulfonamide proton is a key determinant of this interaction, and it can be modulated by the electronic nature of the attached aromatic or heterocyclic ring. mdpi.com

The sulfonamide group's ability to participate in hydrogen bonding is another vital aspect of its pharmacological role. researchgate.net It can act as both a hydrogen bond donor (through the N-H) and acceptor (through the oxygens of the sulfonyl group), enabling it to form strong and specific interactions with amino acid residues in the binding pocket of a target protein.

From a drug design perspective, the sulfonamide group offers several advantages. It possesses significant electron-withdrawing properties, is stable to hydrolysis, and has good resistance to reduction and oxidation. thieme-connect.com It can also increase the hydrophilicity of a molecule, which can influence its solubility and pharmacokinetic profile. thieme-connect.com

In the development of N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1, the sulfonamide linkage was a key structural feature. nih.gov However, it also presented challenges related to the formation of reactive metabolites. nih.gov This highlights a critical aspect of the sulfonamide moiety: while essential for activity, its metabolic fate must be carefully considered.

Influence of the Pyridine Ring System on Activity

The pyridine ring is a fundamental component of this compound analogs, and its structural features significantly influence their biological activity. rsc.org The nitrogen atom within the pyridine ring and the position of substituents around it play a crucial role in target binding, selectivity, and pharmacokinetic properties.

The basicity of the pyridine nitrogen can be a key determinant of pharmacological activity. nih.gov For instance, in a series of neuronal nitric oxide synthase (nNOS) inhibitors, the basicity of the 2-aminopyridine head was found to be important for potency. nih.gov Modifications that alter this basicity, such as the introduction of electron-donating or electron-withdrawing groups on the pyridine ring, can have a profound effect on inhibitory activity.

The position of the sulfonamide group on the pyridine ring is also critical. In a study on pyridine-3-sulfonamides as carbonic anhydrase inhibitors, the electron-withdrawing nature of the pyridine ring was found to significantly increase the acidity of the sulfonamide compared to a benzenesulfonamide, which can enhance its binding to the zinc ion in the enzyme's active site. mdpi.com

Furthermore, the pyridine ring serves as a scaffold for the attachment of various substituents that can interact with specific pockets of the target protein, thereby influencing potency and selectivity. In the development of ALK2 inhibitors, modifications to the substituents on the pyridine ring were explored to enhance activity. semanticscholar.org Similarly, in a series of antimicrobial agents, the introduction of a heteroaromatic ring at the sulfonyl group attached to the pyridine nucleus was found to increase activity. rasayanjournal.co.in

The following table illustrates the influence of the pyridine ring system on the activity of different compound series.

| Compound Series | Modification to Pyridine Ring | Effect on Activity | Reference |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Altering basicity of 2-aminopyridine | Modulated inhibitory potency. | nih.gov |

| Carbonic Anhydrase Inhibitors | Use of pyridine-3-sulfonamide (B1584339) scaffold | Increased acidity of sulfonamide, potentially enhancing binding. | mdpi.com |

| Antimicrobial Agents | Introduction of a heteroaromatic ring at the sulfonyl group | Increased antimicrobial activity. | rasayanjournal.co.in |

| 4,6-disubstituted pyridine-2-one derivatives | 4,6-dimethyl substitution | Higher antimicrobial activity compared to 4,6-diamino substitution. | nih.gov |

Bioisosteric Replacements and their Pharmacological Consequences

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. researchgate.net In the context of this compound analogs, this approach has been employed to modulate activity, selectivity, and pharmacokinetic profiles.

A common bioisosteric replacement involves substituting a methyl group with a chlorine atom, as they are considered isosteric and isolipophilic. nih.gov This substitution is often made to improve metabolic stability. nih.gov In one study, replacing a 4-methyl group on a 2-aminopyridine ring with a 4-chloro group was investigated to enhance bioavailability. nih.gov

Another example of bioisosteric replacement is the substitution of a C-H group in a ring with a nitrogen atom. In a series of nNOS inhibitors, the 2-aminopyridine pharmacophore was replaced with a 2-aminopyrimidine (B69317) by substituting the C3-H with a nitrogen atom. nih.gov This seemingly subtle change resulted in a significant loss of potency, highlighting that even minor structural modifications can have profound pharmacological consequences. nih.gov

The amide bond is another functional group that is frequently the subject of bioisosteric replacement to address issues with hydrolysis and polarity. chemrxiv.org Sulfonamides are a common bioisostere for amides. chemrxiv.org

In the development of URAT1 inhibitors, the carboxylic acid moiety of a lead compound was replaced with various bioisosteres, including N-(pyridin-3-yl)methanesulfonamide. This led to the discovery of a highly potent inhibitor, demonstrating the power of this strategy in enhancing biological activity. sci-hub.se

The following table provides examples of bioisosteric replacements and their outcomes in different series of compounds.

| Original Group | Bioisosteric Replacement | Compound Series | Pharmacological Consequence | Reference |

| 4-Methyl group | 4-Chloro group | 2-aminopyridine based nNOS inhibitors | Investigated to improve bioavailability. | nih.gov |

| C3-H of pyridine | Nitrogen atom (to form pyrimidine) | 2-aminopyridine based nNOS inhibitors | 438-fold loss in potency. | nih.gov |

| Carboxylic acid | N-(pyridin-3-yl)methanesulfonamide | URAT1 inhibitors | 225-fold increase in potency compared to the parent compound. | sci-hub.se |

Strategies for Eliminating Reactive Metabolites

The formation of reactive metabolites is a significant concern in drug development as they can lead to idiosyncratic adverse drug reactions. annualreviews.org For this compound analogs, several strategies have been employed to mitigate this risk.

A primary strategy is to block the sites of bioactivation. researchgate.net This can be achieved by introducing substituents, such as a fluorine atom, at the position on the molecule that is susceptible to metabolic oxidation. researchgate.net By blocking this metabolic "soft spot," the formation of reactive intermediates like quinone-imines can be prevented. researchgate.net

In the case of N-(Pyridin-2-yl) arylsulfonamides, which were found to form glutathione (B108866) conjugates indicative of reactive metabolite formation, a risk-benefit analysis was conducted. nih.gov Based on the proposed mechanism of bioactivation and structure-activity relationships, medicinal chemistry efforts led to the design of new analogs that retained potent activity but were negative in the reactive metabolite assay. nih.gov

Another approach involves modifying the electronic properties of the molecule to reduce its susceptibility to oxidative metabolism. For example, replacing an electron-rich aromatic ring with a less electron-rich one can decrease the likelihood of bioactivation. acs.org

Replacing a metabolically liable functional group with a more stable one is also a common strategy. For instance, replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block oxidative metabolism at that position. nih.gov

The following table outlines strategies used to eliminate or reduce the formation of reactive metabolites.

| Strategy | Example Application | Outcome | Reference |

| Blocking sites of bioactivation with fluorine | General strategy | Prevention of reactive quinone-imine formation. | researchgate.net |

| Structure-based drug design | N-(Pyridin-2-yl) arylsulfonamides | Maintained potent 11β-HSD1 activity with no reactive metabolite formation. | nih.gov |

| Replacement of metabolically liable groups | General strategy | Reduced oxidative metabolism. | nih.gov |

Applications in Chemical Biology and Drug Design

Use as Reactive Probes for Protein Modification

Derivatives of 6-aminopyridine-2-sulfonamide, particularly 6-aminopyridine-2-sulfonyl fluoride (B91410), serve as reactive probes for studying protein modifications. smolecule.com These compounds can covalently modify various nucleophilic residues in proteins, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. smolecule.com This modification can alter protein function, providing a powerful tool for understanding the mechanisms of enzyme inhibition and for the development of new therapeutic agents. smolecule.com For instance, 6-aminopyridine-2-sulfonyl fluoride has been shown to react with histidine residues in enzymes, leading to significant changes in protein stability and function. smolecule.com This reactivity is crucial for identifying and characterizing the active sites of enzymes and other proteins.

Activity-based protein profiling (ABPP) is a key technique that utilizes such reactive probes. nih.gov In ABPP, a reactive head group, like a derivative of this compound, is linked to a reporter tag, such as biotin (B1667282) or a fluorophore. nih.gov This allows for the visualization and enrichment of proteins that have been covalently modified by the probe, facilitating their identification through mass spectrometry. nih.gov

Bioconjugation Techniques for Labeling Biomolecules

The reactivity of this compound derivatives also lends itself to bioconjugation, the process of linking molecules to biomolecules like proteins and nucleic acids. spirochem.com These techniques are fundamental for creating novel biomolecular constructs, probes, and therapeutics. spirochem.com

Common bioconjugation strategies involve the reaction of functional groups on the probe with specific amino acid residues on a protein. spirochem.com For example, the sulfonyl fluoride derivative of 6-aminopyridine can react with nucleophilic amino acids. smolecule.com Other common methods include the use of maleimides to target cysteine residues and NHS esters to label lysine residues. spirochem.com Bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offer highly specific methods for labeling biomolecules that have been functionalized with an azide (B81097) or alkyne group. spirochem.com

Development of Covalent Enzyme Inhibitors